2,5-Dimethyl-3-(methylthio)furan
Overview
Description
2, 5-Dimethyl-3-(methylthio)furan belongs to the class of organic compounds known as aryl thioethers. These are organosulfur compounds containing a thioether group that is substituted by an aryl group. 2, 5-Dimethyl-3-(methylthio)furan is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 5-dimethyl-3-(methylthio)furan is primarily located in the membrane (predicted from logP). Outside of the human body, 2, 5-dimethyl-3-(methylthio)furan can be found in coffee and coffee products. This makes 2, 5-dimethyl-3-(methylthio)furan a potential biomarker for the consumption of this food product.
Scientific Research Applications
Synthesis and Chemical Reactivity :
- Yin et al. (2008) described a new approach to synthesize 3-methylthio-substituted furans, demonstrating the versatility of these compounds in organic synthesis. Their work highlights the use of copper(II) oxide, iodine, and dimethyl sulfoxide for preparing 2-(methylthio)-1,4-diaryl-2-butene-1,4-dione, which can be further converted into 3-methylthio 2,5-diaryl furan (Yin et al., 2008).
- Padwa et al. (2005) studied the synthesis of (+/-)-stenine using cyclic 2-(methylthio)-5-amidofurans, showing the potential of these compounds in complex organic syntheses, particularly in constructing intricate molecular architectures (Padwa et al., 2005).
Biotechnological Applications :
- Zabetakis et al. (1996) investigated the biosynthesis of 2,5-dimethyl-4-hydroxy-2H-furan-3-one in strawberry callus cultures. Their research indicated the potential of methylpentoses in the biosynthesis of specific furanone, which is a derivative related to 2,5-Dimethyl-3-(methylthio)furan (Zabetakis & Holden, 1996).
Catalysis and Reaction Mechanisms :
- Nakagawa et al. (2013) explored the catalytic reduction of biomass-derived furanic compounds with hydrogen. Their study is significant for understanding the chemical transformations of furanic compounds in renewable energy contexts (Nakagawa et al., 2013).
- Simmie & Metcalfe (2011) conducted an ab initio study on the decomposition of 2,5-dimethylfuran, which provides insights into the thermal stability and decomposition pathways of similar furanic compounds (Simmie & Metcalfe, 2011).
Properties
IUPAC Name |
2,5-dimethyl-3-methylsulfanylfuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c1-5-4-7(9-3)6(2)8-5/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAOFMNMQUXUGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212750 | |
Record name | Furan, 2,5-dimethyl-3-(methylthiol)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
169.00 to 170.00 °C. @ 760.00 mm Hg | |
Record name | 2,5-Dimethyl-3-(methylthio)furan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040198 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
63359-63-7 | |
Record name | 2,5-Dimethyl-3-(methylthio)furan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63359-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furan, 2,5-dimethyl-3-(methylthiol)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063359637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, 2,5-dimethyl-3-(methylthiol)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dimethyl-3-(methylthio)furan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040198 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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